N-methoxy-N-methyl-3-(trifluoromethyl)cyclohexanecarboxamide
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Description
N-methoxy-N-methyl-3-(trifluoromethyl)cyclohexanecarboxamide is a chemical compound with the molecular formula C10H16F3NO2 . It is used in various research and development applications .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexane ring with a carboxamide group (CONH2) attached to one carbon and a trifluoromethyl group (CF3) attached to another carbon. The nitrogen in the carboxamide group is also bonded to a methoxy group (OCH3) and a methyl group (CH3) .Physical and Chemical Properties Analysis
The molecular weight of this compound is 233.19 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the retrieved resources .Mechanism of Action
The mechanism of action of N-methoxy-N-methyl-3-(trifluoromethyl)cyclohexanecarboxamide is not specified in the available resources. The mechanism of action generally refers to how a compound interacts with biological systems, which is often determined through biochemical and pharmacological studies .
Safety and Hazards
N-methoxy-N-methyl-3-(trifluoromethyl)cyclohexanecarboxamide may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, spray, and to use only outdoors or in a well-ventilated area. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .
Properties
IUPAC Name |
N-methoxy-N-methyl-3-(trifluoromethyl)cyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO2/c1-14(16-2)9(15)7-4-3-5-8(6-7)10(11,12)13/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNPKUYNWKBAAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CCCC(C1)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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